N-(2-Cyclopropoxy-6-methoxyphenyl)methanesulfonamide
Description
N-(2-Cyclopropoxy-6-methoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C11H15NO4S and a molecular weight of 257.309 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C11H15NO4S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-(2-cyclopropyloxy-6-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H15NO4S/c1-15-9-4-3-5-10(16-8-6-7-8)11(9)12-17(2,13)14/h3-5,8,12H,6-7H2,1-2H3 |
InChI Key |
PSDJYRKNTWRBQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyclopropoxy-6-methoxyphenyl)methanesulfonamide typically involves the reaction of 2-cyclopropoxy-6-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyclopropoxy-6-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with reagents like sodium azide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or amines in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or substituted amines.
Scientific Research Applications
N-(2-Cyclopropoxy-6-methoxyphenyl)methanesulfonamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Cyclopropoxy-6-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxyphenyl)methanesulfonamide: Similar structure but lacks the cyclopropoxy group.
N-(4-amino-2-methoxyphenyl)methanesulfonamide: Contains an amino group instead of a cyclopropoxy group.
Uniqueness
N-(2-Cyclopropoxy-6-methoxyphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
